![molecular formula C11H13ClN2O B1491376 (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone CAS No. 1249329-57-4](/img/structure/B1491376.png)
(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone
Overview
Description
“(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Medicinal Chemistry
The pyrrolidine ring, a core structure in (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone, is widely used in medicinal chemistry due to its versatility and biological activity. This compound can be utilized in the design of new drugs, leveraging the pyrrolidine scaffold’s ability to interact with various biological targets . The chlorophenyl moiety could potentially enhance binding affinity to certain receptors or enzymes, making it a valuable candidate for drug discovery projects.
Pharmacology
In pharmacology, the compound’s potential to modulate biological pathways can be explored. It may serve as a lead compound for the development of new therapeutic agents, especially considering its structural features that could influence pharmacokinetics and pharmacodynamics . Its role in the modulation of receptors or ion channels could be particularly significant in the treatment of neurological disorders.
Biochemistry
Biochemically, (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone could be used as a tool to study enzyme-substrate interactions or to inhibit specific biochemical pathways. The compound’s structure allows for modifications that can help in understanding the structure-activity relationships of bioactive molecules .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference in chromatographic analysis, helping to identify or quantify similar compounds in complex mixtures. Its unique chemical signature can aid in the development of new analytical methods .
Material Science
The structural properties of (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone make it a candidate for the development of novel materials. Its incorporation into polymers or coatings could impart desirable characteristics such as increased durability or specific interactions with other chemical substances .
Environmental Science
This compound could also be studied for its environmental impact, particularly in terms of its biodegradability and potential toxicity. Understanding its behavior in different environmental contexts is crucial for assessing its safety and ecological footprint .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific stereochemical manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Action Environment
It is known that mechanochromic luminescent materials, which include some pyrrolidine derivatives, can exhibit changes in luminescence behaviors due to changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPYCKAEDPUGHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.